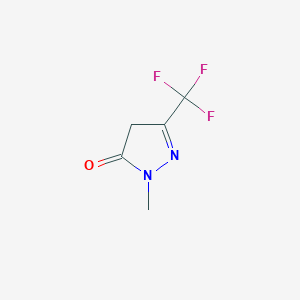

1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHYFYSGUQRNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333791 | |

| Record name | 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-02-3 | |

| Record name | 2,4-Dihydro-2-methyl-5-(trifluoromethyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one (CAS No: 1481-02-3), a pivotal heterocyclic intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. This document delineates its chemical properties, synthesis methodologies, key applications, and essential safety protocols. By integrating mechanistic insights with practical data, this guide serves as an essential resource for professionals engaged in organic synthesis and medicinal chemistry, aiming to leverage this versatile building block for novel molecular discovery.

Introduction and Nomenclature

This compound is a pyrazolone derivative distinguished by a trifluoromethyl group at the C3 position and a methyl group on the N1 nitrogen. The presence of the highly electronegative trifluoromethyl (-CF3) group is a critical structural feature, significantly enhancing the compound's metabolic stability, lipophilicity, and binding affinity to biological targets when incorporated into larger molecules.[1][2]

It's crucial to recognize that this compound exists in a tautomeric equilibrium with its enol form, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No: 122431-37-2).[3] In solution and solid states, the equilibrium between these keto-enol forms can be influenced by solvent polarity and pH, a factor of significant consideration in reaction design and spectroscopic analysis. For the purpose of this guide, we will primarily refer to the compound by its pyrazolinone name, while acknowledging the properties of its common tautomeric form.

Tautomeric Equilibrium

The interplay between the keto and enol forms is a fundamental characteristic of this molecule's reactivity.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is essential for its application in experimental design. The data presented below is compiled for the common tautomer, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which is more frequently cited in literature.[4][5][6][7]

| Property | Value | Source |

| CAS Number | 1481-02-3 (Keto) / 122431-37-2 (Enol) | [6][8] |

| Molecular Formula | C₅H₅F₃N₂O | [3][6] |

| Molecular Weight | 166.10 g/mol | [4][5] |

| Appearance | Yellowish or colorless solid/blocks | [8][9] |

| Melting Point | 177-179 °C | [5] |

| Boiling Point | 224.4 °C at 760 mmHg | [5] |

| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | [4] |

| Storage Temperature | 2-8 °C | [5] |

Synthesis Protocol and Mechanistic Considerations

The most prevalent and efficient synthesis of this compound involves a cyclocondensation reaction. The causality behind this choice of pathway is its high yield and the ready availability of starting materials.

Core Reaction:

The synthesis is achieved through the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine .[3][8]

Detailed Experimental Protocol:

-

Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add 10 mL of anhydrous ethanol and 0.1 mL of methylhydrazine.

-

Initial Heating: Begin stirring and gently heat the mixture to approximately 50°C. This initial warming ensures the methylhydrazine is fully dissolved and primed for reaction.

-

Substrate Addition: Slowly add 0.1 mol of ethyl trifluoroacetoacetate dropwise to the flask. The controlled addition is critical to manage the exothermicity of the initial condensation reaction.

-

Reflux: Once the addition is complete, increase the temperature to bring the reaction mixture to a gentle reflux. Maintain reflux for 5 hours to ensure the reaction proceeds to completion.

-

Crystallization and Isolation: After the reflux period, cool the mixture to room temperature and then further in an ice bath to promote crystallization of the product.

-

Filtration and Drying: Collect the resulting solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the collected solid to obtain the final product.[8]

This method has been reported to achieve yields as high as 85.8%.[8]

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow diagram.

Key Applications in Research and Drug Development

The unique combination of a pyrazole core and a trifluoromethyl group makes this compound a highly sought-after intermediate.[2]

-

Pharmaceutical Intermediates: It serves as a foundational building block for a range of Active Pharmaceutical Ingredients (APIs).[3][5] Its structure is integral to the development of novel anti-inflammatory, analgesic, and potential anti-tumor agents.[3][10] The -CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, a key strategy in modern drug design.[2]

-

Agrochemicals: This compound is a precursor for potent herbicides and fungicides.[3][5] For example, it is a known intermediate in the synthesis of the herbicide pyroxasulfone.[3][11] The biological activity is often attributed to the trifluoromethyl group's ability to mimic or block natural substrates in enzymatic pathways.[3]

-

Organic Synthesis: As a versatile scaffold, it enables the synthesis of more complex heterocyclic systems and facilitates the exploration of new bioactive molecules.[1]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).[8][12]

GHS Hazard Classification:

Precautionary Measures & PPE:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[8]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

First Aid (P302, P304, P305): In case of contact with skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If in eyes, rinse cautiously with water for several minutes.[8]

Storage & Disposal:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8][12] Recommended storage is at 2-8°C.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][12]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in the life sciences. Its robust synthesis, coupled with the advantageous properties imparted by the trifluoromethyl group, ensures its continued relevance in the discovery pipelines for next-generation pharmaceuticals and agrochemicals. A thorough understanding of its chemistry, handling requirements, and reactivity is paramount for any researcher aiming to exploit its full potential.

References

- 1. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [smolecule.com]

- 4. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [myskinrecipes.com]

- 6. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2 [matrix-fine-chemicals.com]

- 7. m.molbase.com [m.molbase.com]

- 8. This compound | 1481-02-3 [amp.chemicalbook.com]

- 9. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 11. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one, a pivotal heterocyclic building block in modern medicinal and agrochemical research. The document outlines a reliable synthetic protocol, details the mechanistic rationale, and presents a systematic approach to the structural elucidation and purity assessment of the title compound. Authored from the perspective of a senior application scientist, this guide emphasizes practical insights and robust methodologies to ensure reproducible and scalable results.

Introduction: The Strategic Importance of Trifluoromethyl-Pyrazolones

The pyrazolone scaffold is a privileged structure in drug discovery, forming the core of numerous established therapeutic agents.[1] The introduction of a trifluoromethyl (CF3) group into this heterocyclic system imparts a range of desirable physicochemical properties. The high electronegativity and metabolic stability of the CF3 group can significantly enhance a molecule's lipophilicity, binding affinity to biological targets, and overall pharmacokinetic profile.[2] Consequently, this compound has emerged as a crucial intermediate for the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.[3][4] Its utility also extends to the agrochemical industry, where it serves as a precursor for advanced herbicides and pesticides.[5] A thorough understanding of its synthesis and characterization is therefore fundamental for any research program aiming to leverage this versatile synthon.

Synthetic Pathway: A Robust and Scalable Protocol

The most prevalent and efficient method for the synthesis of this compound involves the cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine.[6][7] This approach is favored due to its operational simplicity, high yields, and the commercial availability of the starting materials.[8][9]

Mechanistic Rationale

The reaction proceeds via a classical nucleophilic addition-elimination pathway. The more nucleophilic terminal nitrogen of methylhydrazine initiates an attack on the highly electrophilic ketone carbonyl of the ethyl 4,4,4-trifluoroacetoacetate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the formation of the five-membered pyrazolone ring after the elimination of ethanol and water. The use of a catalytic amount of acid, such as acetic acid, can facilitate the dehydration steps.[10]

Detailed Experimental Protocol

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Ethanol (or other suitable solvent)

-

Catalytic acid (e.g., acetic acid, sulfuric acid) (optional)[6][10]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate in ethanol.

-

Slowly add methylhydrazine to the solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for a period of 2 to 5 hours.[6][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the crude product.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. The purity of the final product can be confirmed by ¹H-NMR.[5]

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

In-depth Characterization: Ensuring Structural Integrity and Purity

A rigorous characterization of the synthesized compound is imperative to confirm its identity and purity. A multi-technique approach is recommended.

Analytical Data Summary

| Technique | Parameter | Expected Result |

| Formula | Molecular Formula | C₅H₅F₃N₂O[14] |

| Molecular Weight | Monoisotopic Mass | 166.035 g/mol [15] |

| CAS Number | Chemical Abstract Service | 122431-37-2[14] |

| Melting Point | Physical Property | 172-178 °C |

| ¹H NMR | Structural Elucidation | Signals corresponding to the methyl (CH₃) and methylene (CH₂) protons. |

| ¹³C NMR | Carbon Skeleton | Resonances for all five carbon atoms, including the CF₃ carbon which will show a characteristic quartet due to C-F coupling.[16] |

| ¹⁹F NMR | Fluorine Presence | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.[17] |

| FT-IR | Functional Groups | Characteristic stretching frequencies for C=O (carbonyl), C=N, and C-F bonds.[18] |

| Mass Spectrometry | Molecular Mass Confirmation | A molecular ion peak [M]+ at m/z 166.[19] |

Characterization Workflow

Caption: A systematic workflow for the characterization of this compound.

Safety and Handling

Methylhydrazine is a toxic and potentially carcinogenic substance that can be fatal if inhaled or absorbed through the skin.[20][21] All manipulations involving methylhydrazine must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22] An emergency shower and eyewash station should be readily accessible.[21] All waste materials should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of this compound. By following the outlined procedures and employing the specified analytical techniques, researchers can confidently prepare and validate this important chemical intermediate. The unique properties imparted by the trifluoromethyl group ensure that this pyrazolone derivative will remain a valuable tool in the design and development of next-generation pharmaceuticals and agrochemicals.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 7. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 8. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. CN118255757A - Continuous synthesis method of pyribenzoxim - Google Patents [patents.google.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 1481-02-3 [amp.chemicalbook.com]

- 14. This compound [webbook.nist.gov]

- 15. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-TRIFLUOROACETYL-3-METHYL-1-PHENYL-5-PYRAZOLONE(1691-93-6) 13C NMR spectrum [chemicalbook.com]

- 17. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 18. jocpr.com [jocpr.com]

- 19. This compound [webbook.nist.gov]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. cdn.chemservice.com [cdn.chemservice.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

The Trifluoromethylpyrazolone Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF3) group into the pyrazolone core has emerged as a powerful strategy in medicinal chemistry, yielding a diverse array of compounds with significant and varied biological activities. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent pyrazolone scaffold. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of trifluoromethyl-substituted pyrazolones, with a focus on their antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways are presented to equip researchers with the knowledge to advance the development of this promising class of therapeutic agents.

Introduction: The Strategic Advantage of Trifluoromethyl Substitution

The pyrazolone ring is a well-established pharmacophore, present in numerous approved drugs. The introduction of a trifluoromethyl group can dramatically enhance the therapeutic potential of these molecules. The CF3 group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase cell membrane permeability, and enhance binding affinity to target proteins through favorable interactions.[1][2] These attributes have made trifluoromethyl-substituted pyrazolones a focal point of intensive research in the quest for novel and more effective therapeutic agents.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Trifluoromethyl-substituted pyrazolones have demonstrated potent activity against a range of Gram-positive bacteria, including menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4]

Mechanism of Action: Disruption of Bacterial Cell Membranes

Several studies suggest that the antimicrobial action of these compounds involves the disruption of bacterial cell membrane integrity.[3] This mechanism is advantageous as it is less likely to induce resistance compared to drugs that target specific enzymes. The lipophilic nature of the trifluoromethyl group is thought to facilitate the insertion of the molecule into the bacterial cell membrane, leading to depolarization, leakage of intracellular components, and ultimately, cell death.

Quantitative Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of trifluoromethyl-substituted pyrazolones is significantly influenced by the nature and position of substituents on the pyrazole and appended aryl rings.

| Compound ID | R Group (Aniline Moiety) | MIC (µg/mL) vs. S. aureus (MRSA) | Reference |

| 1 | Phenyl | 2 | [5] |

| 2 | 4-Methylphenyl | 1-2 | [5] |

| 9 | 4-Chlorophenyl | 0.5 | [5][6] |

| 11 | 4-Bromophenyl | 0.5 | [5][6] |

| 21 | 4-Bromo-3-chlorophenyl | 0.5 | [6] |

| 22 | 4-(Trifluoromethyl)phenyl | 1-2 | [6][7] |

Table 1: Minimum Inhibitory Concentration (MIC) values of selected 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against MRSA.

As shown in Table 1, hydrophobic and electron-withdrawing substituents on the aniline ring, such as chloro, bromo, and trifluoromethyl groups, tend to enhance antimicrobial activity.[5][6] This observation aligns with the proposed membrane disruption mechanism, where increased lipophilicity facilitates interaction with the bacterial cell membrane.

Experimental Protocols

A common synthetic route involves the condensation of a substituted hydrazine with a β-diketone, followed by further modifications.[6]

Step 1: Synthesis of the Pyrazole Aldehyde Intermediate

-

Reflux a mixture of 3′,5′-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid in anhydrous ethanol for 8 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting solid in anhydrous N,N-dimethylformamide (DMF).

-

Add the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF) dropwise at 0°C and stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into crushed ice and collect the precipitated pyrazole aldehyde by filtration.

Step 2: Reductive Amination to Yield Target Compounds

-

Reflux a mixture of the pyrazole aldehyde and a desired aniline derivative in toluene using a Dean-Stark apparatus for 6 hours to form the imine intermediate.

-

After cooling, filter and recrystallize the precipitate from acetonitrile.

-

Dissolve the purified imine in methanol and cool to 0°C.

-

Add sodium borohydride (NaBH4) portion-wise and stir the mixture for 10 hours.

-

Remove the solvent, add water, and extract the product with an organic solvent.

-

Purify the final compound by column chromatography.

Diagram 1: Synthetic Workflow for Trifluoromethyl-Substituted Pyrazoles

A generalized synthetic workflow for producing trifluoromethyl-substituted pyrazolones.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][9][10]

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton broth.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Certain trifluoromethyl-substituted pyrazolones exhibit potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11][12][13] Celecoxib, a well-known COX-2 inhibitor, features a trifluoromethylpyrazole core, highlighting the importance of this scaffold in the design of anti-inflammatory drugs.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase enzymes.[14][15] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.[16][17] Trifluoromethyl-substituted pyrazolones can bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2.

Diagram 2: COX-2 Signaling Pathway in Inflammation

Inhibition of the COX-2 pathway by trifluoromethyl-substituted pyrazolones.

Quantitative SAR Data

The development of celecoxib analogues has provided valuable insights into the structural requirements for potent and selective COX-2 inhibition.

| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Celecoxib | SO2NH2 | CH3 | 7.7 | 0.07 | [12] |

| 10a | SO2Me | 2-chloropyridyl | 8.3 | 0.73 | [12] |

| 10b | SO2NH2 | 2-chloropyridyl | 258 | 0.19 | [12] |

| 11b | SO2NH2 | N-difluoromethyl-1,2-dihydropyrid-2-one | >100 | 0.3 | [11][12] |

Table 2: In vitro COX-1 and COX-2 inhibitory activities of celecoxib and its analogues.

These data demonstrate that modifications to the aryl group at the 5-position of the pyrazole ring can modulate COX-2 selectivity and potency.[11][12]

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

A common method to assess COX-1 and COX-2 inhibition is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.[2][5][18][19]

-

Prepare solutions of human recombinant COX-1 and COX-2 enzymes.

-

In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

-

Add the COX enzyme to each well and incubate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Stop the reaction after a defined period (e.g., 2 minutes) by adding a saturated stannous chloride solution.

-

The peroxidase activity is measured by monitoring the appearance of an oxidized chromogenic or fluorogenic substrate at a specific wavelength.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Anticancer Activity: Targeting Tubulin Polymerization

Several trifluoromethyl-substituted pyrazole derivatives have emerged as promising anticancer agents, with a mechanism of action that involves the disruption of microtubule dynamics.[8][14][20]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[1][21] They are dynamic polymers of α- and β-tubulin heterodimers. Anticancer drugs that target tubulin can either inhibit its polymerization (e.g., vinca alkaloids) or stabilize the microtubules, preventing their depolymerization (e.g., taxanes).[22][23] Certain trifluoromethyl-substituted pyrazoles have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[8][14] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.

Diagram 3: Tubulin Polymerization and the Effect of Inhibitors

Inhibition of tubulin polymerization by trifluoromethyl-substituted pyrazolones.

Cytotoxicity Data

The anticancer potential of these compounds is evaluated by their cytotoxicity against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| C-23 | MCF-7 (Breast Cancer) | 0.02 | [8][14] |

| P7 | A549 (Lung Cancer) | 1.5 | [23] |

| P11 | A549 (Lung Cancer) | 2.5 | [23] |

Table 3: Cytotoxicity (IC50) of selected trifluoromethyl-substituted pyrazoles against cancer cell lines.

Compound C-23, a combretastatin-(trifluoromethyl)pyrazole hybrid, has shown particularly potent cytotoxicity against a range of cancer cell lines.[8][14]

Experimental Protocol: Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be measured using a fluorescence-based assay.[12][24][25][26][27]

-

Reconstitute purified tubulin in a general tubulin buffer.

-

In a 96-well plate, add the tubulin solution, GTP, and a fluorescent reporter.

-

Add the test compound at various concentrations.

-

Incubate the plate at 37°C to induce polymerization.

-

Monitor the increase in fluorescence over time, which is proportional to the amount of polymerized tubulin.

-

Compounds that inhibit polymerization will show a decrease in the rate and extent of fluorescence increase compared to the control.

Neuroprotective Effects: The Case of Edaravone

Edaravone, a pyrazolone derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[18][22] Although it does not contain a trifluoromethyl group, its mechanism provides a compelling rationale for exploring trifluoromethylated analogues for enhanced neuroprotective properties.

Mechanism of Action: Potent Free Radical Scavenger

The neuroprotective effects of edaravone are primarily attributed to its potent antioxidant activity.[24][28] It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are generated during oxidative stress, a key pathological feature in neurodegenerative diseases and stroke.[6][7][29] By mitigating oxidative damage, edaravone protects neurons from lipid peroxidation, mitochondrial dysfunction, and apoptosis.[11][29]

Diagram 4: Neuroprotective Mechanism of Edaravone

Edaravone's role as a free radical scavenger in preventing neuronal damage.

Conclusion and Future Directions

Trifluoromethyl-substituted pyrazolones represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the trifluoromethyl group has proven to be a successful approach for enhancing the therapeutic properties of the pyrazolone scaffold. The diverse mechanisms of action, ranging from membrane disruption in bacteria to enzyme inhibition and modulation of protein-protein interactions, underscore the vast potential of this chemical space.

Future research in this area should focus on:

-

Rational Design of Novel Analogues: Utilizing computational modeling and structure-activity relationship data to design more potent and selective compounds.

-

Exploration of New Therapeutic Areas: Investigating the potential of trifluoromethyl-substituted pyrazolones in other diseases, such as viral infections and parasitic diseases.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in the biological activities of these compounds.

-

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive preclinical studies to evaluate the drug-like properties and safety of lead candidates.

By continuing to explore the rich chemistry and biology of trifluoromethyl-substituted pyrazolones, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet medical needs.

References

- 1. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. The Tubulin Code in Mitosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 7. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdb.apec.org [pdb.apec.org]

- 9. fda.gov [fda.gov]

- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 11. mdpi.com [mdpi.com]

- 12. universalbiologicals.com [universalbiologicals.com]

- 13. clinician.com [clinician.com]

- 14. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. [PDF] Performance standards for antimicrobial susceptibility testing | Semantic Scholar [semanticscholar.org]

- 21. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. asploro.com [asploro.com]

- 23. mdpi.com [mdpi.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. maxanim.com [maxanim.com]

- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

The Rising Star in Medicinal Chemistry: A Technical Guide to 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one

Abstract

The pyrazolone scaffold has long been a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities. Within this versatile class of compounds, 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one has emerged as a particularly promising core structure for medicinal chemists. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that can significantly enhance drug-like characteristics, including metabolic stability, membrane permeability, and target binding affinity. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning potential of this compound in medicinal chemistry. We will explore its role as a versatile building block for the synthesis of novel bioactive molecules and delve into the structure-activity relationships of its derivatives, highlighting their potential as anti-inflammatory, antimicrobial, and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated pyrazolone core in their quest for next-generation therapeutics.

Introduction: The Strategic Advantage of the Trifluoromethylated Pyrazolone Core

The pyrazole nucleus is a privileged scaffold in drug discovery, featured in numerous approved drugs. The pyrazolone variant, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, has a rich history in medicine, with early derivatives like antipyrine demonstrating potent analgesic and antipyretic properties. The modern era of drug design, however, demands more nuanced molecular attributes. The introduction of a trifluoromethyl (-CF3) group at the 3-position of the 1-methyl-pyrazolin-5-one core is a deliberate and strategic modification. The -CF3 group is a powerful modulator of molecular properties; its high electronegativity and lipophilicity can dramatically improve a compound's pharmacokinetic profile. Specifically, the trifluoromethyl group is known to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Increase Lipophilicity: This property can improve a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.

-

Modulate Target Binding: The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the pyrazolone ring, influencing its interactions with biological targets and potentially increasing binding affinity and selectivity.

These advantageous properties make this compound a highly attractive starting point for the development of novel drug candidates across a spectrum of therapeutic areas.

Synthesis and Physicochemical Characterization

The synthesis of this compound is a well-established and efficient process, typically achieved through the cyclocondensation of a trifluoromethyl-β-dicarbonyl compound with methylhydrazine.

General Synthesis Protocol

A common and high-yielding synthetic route involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine in a suitable solvent like ethanol.

Step-by-step Methodology:

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in anhydrous ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Caption: Synthetic scheme for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C5H5F3N2O | |

| Molecular Weight | 166.10 g/mol | |

| Appearance | Crystalline solid | |

| CAS Number | 1481-02-3 | |

| IUPAC Name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one |

The crystal structure of the tautomeric form, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, has been determined, providing valuable insights into its three-dimensional conformation and potential intermolecular interactions.

Potential Applications in Medicinal Chemistry

The this compound core is a versatile scaffold for the development of a wide range of therapeutic agents. The following sections highlight its potential in key therapeutic areas, primarily based on the biological activities of its derivatives.

Anti-inflammatory Agents

Derivatives of trifluoromethyl-substituted pyrazoles have shown significant promise as anti-inflammatory agents, particularly as inhibitors of the cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action (Hypothesized):

Derivatives of this compound can be designed to selectively bind to the active site of the COX-2 enzyme. The trifluoromethyl group can play a crucial role in establishing favorable interactions within the hydrophobic channel of the enzyme, contributing to both potency and selectivity.

Caption: Hypothesized mechanism of anti-inflammatory action.

Antimicrobial Agents

The pyrazolone scaffold is also a well-known pharmacophore for the development of antimicrobial agents. The trifluoromethyl group can enhance the antimicrobial activity of pyrazolone derivatives by increasing their lipophilicity, which facilitates their penetration through the microbial cell wall and membrane.

Anticancer Agents

Several studies have explored the potential of pyrazolone derivatives as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The this compound core offers a promising starting point for the design of novel anticancer drugs with improved efficacy and reduced toxicity.

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of derivatives of this compound involves a series of in vitro and in vivo assays.

General Workflow for Drug Discovery and Development

Caption: General workflow for the evaluation of new derivatives.

In Vitro Anti-inflammatory Assay: COX Inhibition

Objective: To determine the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary co-factors.

-

Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions and then dilute to the desired concentrations in the assay buffer.

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound or vehicle (DMSO) for a specified time.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Conclusion and Future Perspectives

This compound represents a highly promising and versatile scaffold for the development of new therapeutic agents. The strategic incorporation of the trifluoromethyl group confers advantageous physicochemical properties that can lead to improved pharmacokinetic and pharmacodynamic profiles. While much of the current research has focused on the biological activities of its derivatives, the potential of this core structure is undeniable. Future research should focus on a more in-depth biological characterization of the parent molecule itself to fully understand its intrinsic properties and potential mechanisms of action. Furthermore, the exploration of novel synthetic modifications to this core, guided by computational modeling and structure-activity relationship studies, will undoubtedly pave the way for the discovery of next-generation drugs with enhanced efficacy and safety profiles. The continued investigation of this "rising star" in medicinal chemistry holds great promise for addressing unmet medical needs across a range of diseases.

The Dawn of Pyrazolones: A Technical Guide to Their Discovery and History

An in-depth exploration of the seminal discovery, historical development, and foundational chemistry of pyrazolone compounds, a class of molecules that heralded the age of synthetic therapeutics.

Abstract

The pyrazolone scaffold represents a cornerstone in the history of medicinal chemistry, marking one of the earliest successes in synthetic drug development. This guide provides a comprehensive overview of the discovery and history of pyrazolone compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the initial synthesis by Ludwig Knorr, the evolution of pyrazolone-based pharmaceuticals, their mechanism of action, and the foundational synthetic protocols that remain relevant today. This exploration will be grounded in the principles of scientific integrity, offering field-proven insights and authoritative references to support the technical narrative.

Introduction: The Pyrazolone Core

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[1] Their discovery in the late 19th century was a pivotal moment, demonstrating that synthetic molecules, not just natural products, could possess potent therapeutic properties. The versatility of the pyrazolone ring has allowed for the synthesis of a vast array of derivatives with diverse biological activities, including analgesic, anti-inflammatory, antipyretic, antimicrobial, and anticancer effects.[2][3][4][5][6] This guide will trace the historical trajectory of these remarkable compounds, from a serendipitous discovery to their enduring legacy in medicine and chemistry.

The Serendipitous Discovery by Ludwig Knorr

The story of pyrazolones begins in 1883 with the German chemist Ludwig Knorr.[7][8] While attempting to synthesize quinine derivatives, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine, which unexpectedly yielded the first pyrazolone derivative.[1][7][9] This compound, initially named 1-phenyl-3-methyl-5-pyrazolone, would soon become the active ingredient in one of the first commercially successful synthetic drugs.[9]

Upon pharmacological testing, Knorr's new compound exhibited potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[7] Knorr patented the compound in 1883 and, after a suggestion from pharmacologist Wilhelm Filehne, it was named Antipyrine (also known as phenazone).[10] Antipyrine was a groundbreaking achievement, becoming the most widely used drug until the advent of Aspirin.[10] This discovery not only provided a new class of therapeutic agents but also catalyzed the growth of the modern pharmaceutical industry.

The Foundational Knorr Pyrazolone Synthesis

The reaction pioneered by Ludwig Knorr, now known as the Knorr pyrazolone synthesis, remains a fundamental method for creating the pyrazolone core.[7] It involves the condensation of a β-ketoester with a hydrazine derivative.[4][7] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable pyrazolone ring.[7][11]

The versatility of the Knorr synthesis lies in the ability to use various substituted hydrazines and 1,3-dicarbonyl compounds, allowing for the generation of a diverse library of pyrazolone analogs.[7][12]

Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol outlines the synthesis of a key intermediate in the production of many pyrazolone derivatives.[7]

Materials:

-

Phenylhydrazine (0.5 mol)

-

Ethyl acetoacetate (0.5 mol)

-

Methanol (80 mL)

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate (for recrystallization)

Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.

-

Stir the solution and carefully add concentrated hydrochloric acid dropwise to adjust the pH to approximately 5-6. This catalytic amount of acid facilitates the initial condensation.

-

Slowly add 65.1 g (0.5 mol) of ethyl acetoacetate to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 1-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filter the crude product using a Büchner funnel and wash with a small amount of cold methanol to remove unreacted starting materials.

-

Recrystallize the crude product from hot ethyl acetate to obtain pure, crystalline 1-phenyl-3-methyl-5-pyrazolone.

-

Dry the purified product in a vacuum oven.

Evolution of Pyrazolone-Based Drugs

The commercial success of Antipyrine spurred further research into pyrazolone derivatives, leading to the development of several other important drugs.

| Drug Name | Year Introduced | Key Properties & Notes | Chemical Structure |

| Antipyrine (Phenazone) | 1887 | The first synthetic pyrazolone drug. Analgesic and antipyretic.[10] | C₁₁H₁₂N₂O |

| Aminopyrine (Aminophenazone) | 1897 | A derivative of antipyrine with more potent analgesic and anti-inflammatory effects.[13][14] Its use has been largely discontinued due to the risk of agranulocytosis (a severe drop in white blood cells).[15][16] | C₁₃H₁₇N₃O |

| Dipyrone (Metamizole) | 1922 | A potent non-opioid analgesic and antipyretic with spasmolytic properties.[17] Still widely used in many countries, but its use is restricted in others due to the risk of agranulocytosis.[18] | C₁₃H₁₆N₃NaO₄S |

| Phenylbutazone | 1949 | A non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic activity.[19][20] Primarily used in veterinary medicine, especially in horses, due to a significant risk of adverse effects in humans.[20] | C₁₉H₂₀N₂O₂ |

Mechanism of Action: Targeting Inflammation and Pain

The primary mechanism of action for the analgesic and anti-inflammatory effects of early pyrazolone drugs like antipyrine and phenylbutazone is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[20][21]

-

Arachidonic Acid Cascade: When tissues are injured, an enzyme called phospholipase A₂ releases arachidonic acid from cell membranes.

-

COX Enzymes: COX enzymes then convert arachidonic acid into prostaglandins (PGG₂, PGH₂, etc.).[7]

-

Prostaglandins and Inflammation: Prostaglandins are key mediators of inflammation, pain, and fever.[7]

-

Pyrazolone Inhibition: By inhibiting COX enzymes, pyrazolone drugs block the production of prostaglandins, thereby reducing inflammation, pain, and fever.[7]

The non-selective nature of this inhibition, particularly of COX-1 which is involved in protecting the stomach lining, is responsible for some of the gastrointestinal side effects associated with these drugs.[20][21][22]

Visualizing the Pyrazolone Landscape

Diagrams created using Graphviz to illustrate key concepts.

Caption: The Knorr pyrazolone synthesis workflow.

Caption: Simplified pathway of pyrazolone-mediated COX inhibition.

Modern Perspectives and Conclusion

While the use of some early pyrazolone drugs has declined due to safety concerns, the pyrazolone scaffold remains a highly valuable pharmacophore in modern drug discovery.[3][4][15] Researchers continue to synthesize and investigate novel pyrazolone derivatives for a wide range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.[3][4][23] The story of pyrazolones is a testament to the power of chemical synthesis and the enduring quest for new medicines. The foundational work of Ludwig Knorr not only launched a class of important drugs but also helped to shape the scientific principles that guide pharmaceutical research to this day.

References

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. [PDF] A Review on Pyrazole chemical entity and Biological Activity | Semantic Scholar [semanticscholar.org]

- 3. jchr.org [jchr.org]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academicstrive.com [academicstrive.com]

- 7. benchchem.com [benchchem.com]

- 8. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 11. name-reaction.com [name-reaction.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. Aminopyrine CAS#: 58-15-1 [m.chemicalbook.com]

- 14. Aminopyrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute toxicity of pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.pan.pl [journals.pan.pl]

- 18. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 21. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

tautomerism in 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one

An In-Depth Technical Guide to the Tautomerism of 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one

Abstract

Pyrazolone scaffolds are foundational in medicinal chemistry and drug development, yet their rich tautomeric complexity presents significant challenges and opportunities.[1][2] This guide provides a comprehensive technical analysis of the tautomerism of this compound, a key heterocyclic intermediate. We delve into the structural nuances of its principal tautomers, the energetic factors governing their equilibrium, and the advanced analytical methodologies required for their unambiguous characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the chemical behavior of substituted pyrazolones for therapeutic innovation.

The Principle of Tautomerism in Pyrazolone Systems

Tautomerism describes the dynamic equilibrium between two or more interconvertible structural isomers, typically involving the migration of a proton.[3][4] In the context of 1-substituted pyrazol-5-ones, this phenomenon is particularly pronounced, leading to a mixture of tautomers whose relative populations are dictated by subtle energetic balances.[5] These equilibria are not merely academic; different tautomers present distinct pharmacophores, influencing everything from receptor binding and biological activity to pharmacokinetic properties like solubility and metabolic stability.[4]

For this compound, three primary tautomeric forms are in contention: the CH (keto), OH (enol), and NH forms. The N1-methylation precludes tautomerization involving that nitrogen atom, simplifying the landscape relative to N-unsubstituted pyrazoles. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group at the C3 position, however, introduces a significant electronic influence that profoundly affects the stability of each tautomer.[6][7]

The equilibrium between these forms is highly sensitive to the molecular environment. Key influencing factors include:

-

Substituent Effects: The electronic nature of groups on the pyrazole ring.

-

Solvent Polarity and Hydrogen Bonding: The ability of the solvent to stabilize or destabilize specific tautomers through dipole-dipole interactions or hydrogen bonds.[6][8]

-

Physical State: The equilibrium in the solid state can differ significantly from that in solution due to crystal packing forces.[9][10]

Caption: Tautomeric equilibrium in this compound.

Advanced Characterization of Tautomeric Forms

Determining the predominant tautomeric form and the equilibrium constant (KT) under specific conditions requires a multi-faceted analytical approach. Reliance on a single technique can be misleading; therefore, a combination of high-resolution spectroscopy and computational modeling is the self-validating standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying pyrazolone tautomerism in solution.[11][12] By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁵N spectra, one can identify and quantify the different tautomers present.

Causality in Spectral Interpretation:

-

CH-form: Characterized by a signal for the C4-methylene (CH₂) protons, typically appearing around 3.0-3.5 ppm in the ¹H NMR spectrum. The ¹³C spectrum will show a corresponding aliphatic carbon signal.

-

OH-form: The C4-methylene group is replaced by a vinylic C4-methine (CH) group, which appears further downfield in the ¹H NMR spectrum (around 5.5-6.0 ppm). A broad signal for the hydroxyl (OH) proton may also be observed. The C3 and C5 carbons will show chemical shifts consistent with an aromatic, enolic system.

-

NH-form: This form also possesses a vinylic C4-methine proton. Distinguishing it from the OH-form often relies on ¹³C and ¹⁵N NMR, as the chemical shifts of the ring atoms are sensitive to the location of the double bonds and the protonated nitrogen.

Comparing the spectra of the target compound to "fixed" derivatives (e.g., the O-methylated analog for the OH-form) provides an authoritative confirmation of chemical shift assignments.[11]

-

Sample Preparation: a. Accurately weigh ~10 mg of this compound. b. Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ for a nonpolar environment, DMSO-d₆ for a polar, hydrogen-bond accepting environment). Ensure complete dissolution. c. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup & Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. b. Set the sample temperature to a controlled value (e.g., 298 K) and allow it to equilibrate for 5-10 minutes. c. Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a high signal-to-noise ratio (e.g., 16-64 scans). d. Acquire quantitative ¹³C NMR spectra using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration. A longer relaxation delay (d1) of 5-10 times the longest T₁ is required.

-

Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Carefully integrate the signals corresponding to unique protons of each tautomer (e.g., the C4-CH₂ signal for the CH-form vs. the C4-CH signal for the OH/NH forms). c. Calculate the molar ratio of the tautomers from the integral values. For example: % CH-form = [Integral(CH₂) / 2] / {[Integral(CH₂) / 2] + [Integral(CH)]} * 100.

Computational Chemistry: A Predictive Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative thermodynamic stabilities of tautomers.[13][14] These methods calculate the ground-state energy of each isomer, allowing for a direct comparison of their stability.

Causality in Computational Modeling: The tautomer with the lowest calculated total energy is predicted to be the most stable and therefore the most abundant at equilibrium. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), these calculations can effectively simulate the influence of different solvent environments on the tautomeric equilibrium.[13] Studies on related pyrazoles have shown that the electron-withdrawing CF₃ group tends to favor the tautomer where the C3 carbon is part of a double bond, which often corresponds to the OH or NH forms.[6][7]

Caption: A typical DFT workflow for predicting tautomer stability.

Tautomeric Equilibrium Data and Interpretation

While specific experimental data for this compound is sparse in readily available literature, extensive studies on analogous 1-substituted pyrazol-5-ones provide a robust framework for prediction and interpretation.[1][5][9] The equilibrium is a delicate balance between the aromaticity of the OH-form and the stability of the keto C=O bond in the CH-form.

| Solvent | Predominant Tautomer (General 1-Aryl/Alkyl-Pyrazolones) | Rationale | Supporting References |

| Chloroform (CDCl₃) | CH-form | Low polarity and poor H-bond accepting ability favors the less polar keto form. | [1][5][9] |

| Dimethyl Sulfoxide (DMSO-d₆) | OH-form / NH-form | High polarity and strong H-bond accepting ability stabilize the polar hydroxyl and NH groups. | [1][5][11] |

| Gas Phase (Theoretical) | CH-form | Often predicted to be the most stable in the absence of intermolecular interactions. | [9][13] |

| Solid State | Variable (Often OH or NH) | Crystal packing effects and intermolecular hydrogen bonding can favor specific tautomers. | [9][10][11] |

Expert Insight: For this compound, the powerful inductive effect of the CF₃ group at C3 will increase the acidity of the C4 protons in the CH-form, potentially facilitating its conversion to the enolic OH-form. In polar aprotic solvents like DMSO, it is highly probable that the OH-form (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) will be the major, if not exclusive, species in solution. In less polar solvents like chloroform, a significant population of the CH-form is expected to be present in equilibrium.

Implications for Drug Discovery and Development

A precise understanding of a molecule's tautomeric behavior is a non-negotiable aspect of modern drug design.[4] The trifluoromethyl group is frequently incorporated into drug candidates to improve metabolic stability and receptor binding affinity.[2] However, the biological target interacts with the molecule as it exists under physiological conditions.

-

Receptor Binding: The CH-form and OH-form present fundamentally different hydrogen bonding patterns. The CH-form has a hydrogen bond acceptor (C=O), while the OH-form has both a donor (O-H) and an acceptor (pyrazole nitrogen). This difference will govern how the molecule fits into a protein's active site.

-

Physicochemical Properties: Tautomers exhibit different properties such as pKa, logP, and solubility.[4] The more polar OH-form is likely to be more water-soluble than the CH-form, impacting formulation and bioavailability.

-

Intellectual Property: Patent claims may be strengthened by defining and characterizing the specific, biologically active tautomeric form of a new chemical entity.

Therefore, the rigorous characterization of the tautomeric landscape of intermediates like this compound is a critical, early-stage step in the development of novel therapeutics.

Conclusion

The tautomerism of this compound is a complex interplay of substituent electronics and environmental factors. The equilibrium between its CH, OH, and NH forms is highly sensitive to solvent polarity, with the OH-form likely predominating in polar media and the CH-form becoming significant in nonpolar environments. An integrated analytical strategy, combining high-field NMR spectroscopy for solution-state quantification and DFT calculations for predictive modeling, is essential for a complete and accurate understanding. For professionals in drug development, mastering this tautomeric behavior is key to designing effective, safe, and patentable medicines.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apiespacio-pre.uned.es [apiespacio-pre.uned.es]

- 8. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 13. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the solubility and stability of 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one. This document is designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this compound. Rather than a rigid set of results, this guide offers a series of detailed protocols and the scientific rationale behind them. By following these methodologies, you will be equipped to generate high-quality, reliable data essential for advancing your research and development endeavors. The principles and techniques outlined herein are grounded in established scientific practices and regulatory guidelines, ensuring the integrity and validity of your findings.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrazolinone class. The presence of a trifluoromethyl group is known to significantly influence a molecule's physicochemical properties, often enhancing metabolic stability and biological activity. A thorough understanding of its solubility and stability is paramount for its application in pharmaceutical and agrochemical research, informing everything from formulation development to predicting its environmental fate.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Aqueous and Organic Solubility Assessment

A comprehensive understanding of a compound's solubility in both aqueous and organic solvents is a cornerstone of its developability profile. The following sections outline robust protocols for determining both kinetic and thermodynamic solubility, providing a complete picture of the compound's behavior in various solvent systems.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method used in early-stage drug discovery to assess the solubility of a compound that is already dissolved in an organic solvent, typically DMSO, and then introduced into an aqueous buffer.[1][2] This provides a rapid assessment of a compound's propensity to precipitate under these conditions.

The nephelometric method is a common technique for determining kinetic solubility by measuring the scattering of light caused by insoluble particles in a solution.[1][3]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.078 mM).

-

Addition to Buffer: Using a multichannel pipette, add a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well in a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank (PBS with 1% DMSO).

Data Presentation:

| Compound | Concentration (µM) | Light Scattering Units (LSU) | Solubility Assessment |

| This compound | 100 | 550 | Insoluble |

| 50 | 120 | Soluble | |

| 25 | 25 | Soluble | |

| 12.5 | 10 | Soluble | |

| Blank (PBS + 1% DMSO) | 0 | 8 | - |

Table 1: Example data presentation for kinetic solubility by nephelometry.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase.[4][5] The shake-flask method is the gold standard for determining this value.[4][5]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each solvent. Ensure there is undissolved solid present.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (see Section 4).

-

Data Analysis: The measured concentration represents the thermodynamic solubility in that specific solvent.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | To be determined |

| PBS (pH 7.4) | 25 | To be determined |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| DMSO | 25 | To be determined |

Table 2: Example data table for thermodynamic solubility.

Figure 2: Workflow for thermodynamic solubility determination.

pH-Solubility Profile

For ionizable compounds, solubility is highly dependent on the pH of the medium.[6] Determining the pH-solubility profile is crucial for predicting in vivo absorption and for formulation development.

This protocol is an extension of the shake-flask method, performed across a range of pH values.

Materials:

-

Same as for the shake-flask method.

-

A series of buffers covering a pH range (e.g., pH 2 to 10).

Procedure:

-

Follow the shake-flask protocol (Section 2.2.1), but use the different pH buffers as the solvents.

-

Measure the final pH of each saturated solution to ensure it has not shifted significantly.

-

Plot the determined solubility as a function of the final measured pH.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a compound.[7][8] These studies are also essential for developing and validating stability-indicating analytical methods.[9][10]

General Considerations

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20% of the parent compound.[8] Conditions should be adjusted (time, temperature, reagent concentration) to achieve this level.

-

Control Samples: For each stress condition, a control sample (un-stressed) should be analyzed concurrently.

-

Mass Balance: The sum of the parent compound and all degradation products should be close to 100% of the initial concentration to ensure that all significant degradants are being detected.

Recommended Stress Conditions

The following conditions are based on ICH guidelines and are designed to cover the most common degradation pathways.[7][11]

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[7]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).[7]

-

Neutral Hydrolysis: Mix the stock solution with water and incubate at a controlled temperature (e.g., 60°C).

-

Procedure: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

-

Procedure: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.[7] Monitor the degradation at various time points.

-

Procedure: Expose a solid sample of the compound to dry heat in an oven (e.g., 105°C) for a specified period (e.g., 24-72 hours).[7] Also, expose a solution of the compound to a similar temperature. Analyze the samples at different time points.

Photostability testing should be conducted according to ICH Q1B guidelines.[12][13][14][15][16]

-

Light Source: Use a light source that provides both visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][16]

-

Sample Preparation: Expose both solid and solution samples of the compound to the light source. A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

-

Procedure: Analyze the exposed and dark control samples at a defined time point.

Data Presentation:

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products (Area %) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 | To be determined | To be determined | To be determined |

| 0.1 M NaOH, 60°C | 8 | To be determined | To be determined | To be determined |

| 3% H₂O₂, RT | 4 | To be determined | To be determined | To be determined |

| 105°C (solid) | 72 | To be determined | To be determined | To be determined |

| Photostability (ICH Q1B) | - | To be determined | To be determined | To be determined |

Table 3: Example data summary for forced degradation studies.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]